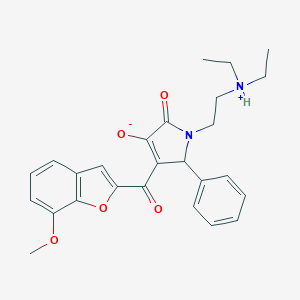

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one

Beschreibung

This compound is a pyrrol-2-one derivative with a complex substitution pattern:

- Position 3: A hydroxyl group, enabling hydrogen bonding and influencing acidity (pKa ~8–10).

- Position 4: A 7-methoxybenzofuran-2-carbonyl moiety, contributing aromaticity and steric bulk.

- Position 5: A phenyl group, enhancing lipophilicity and π-π stacking interactions.

Eigenschaften

IUPAC Name |

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-22(17-10-7-6-8-11-17)21(24(30)26(28)31)23(29)20-16-18-12-9-13-19(32-3)25(18)33-20/h6-13,16,22,30H,4-5,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVDNFIMSGLOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-phenyl-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C26H28N2O5

- Molecular Weight : 448.5 g/mol

- IUPAC Name : this compound

The compound features a pyrrole ring, a hydroxyl group, and a methoxybenzofuran moiety, which contribute to its diverse biological activities. The presence of the diethylamino group enhances its membrane permeability, facilitating cellular uptake.

Structural Representation

The structural representation can be analyzed using various chemical visualization tools, which confirm the compound's identity and purity through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The diethylamino group is believed to enhance the compound's ability to penetrate cell membranes, allowing it to exert its effects intracellularly.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that regulate apoptosis and cell survival.

- Signal Transduction Pathways : Similar compounds have been shown to modulate pathways related to inflammation and cancer progression.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy.

In Vitro Studies

Several studies have assessed the biological activity of similar compounds:

-

Anti-inflammatory Effects :

- A study demonstrated that derivatives of pyrrolidinones can significantly reduce the production of inflammatory mediators in vitro .

- Another investigation highlighted that compounds with methoxybenzofuran moieties exhibit potent anti-inflammatory properties through NF-kB pathway inhibition .

-

Anticancer Activity :

- Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential use in oncology .

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme inhibition | Modulation of inflammatory enzymes |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Substituent Variations

Table 1: Key Structural Differences in Pyrrol-2-one Derivatives

Research Findings and Trends

- Synthetic Accessibility : Analogues with simpler acyl groups (e.g., 2-furoyl in ) are synthesized in higher yields (e.g., 32–35 in achieved 50–70% yields), whereas benzofuran-containing derivatives require multi-step protocols.

- Structure-Activity Relationships (SAR) :

- Position 4 : Aromatic acyl groups (e.g., benzofuran) correlate with improved receptor binding but reduced metabolic stability compared to aliphatic chains.

- Position 5 : Electron-donating substituents (e.g., methoxy) enhance binding affinity in estrogen receptor models .

Vorbereitungsmethoden

Pyrrolone Core Synthesis via Acylation-Cyclization

The pyrrolone scaffold is constructed through acylation of ethyl-3-aminocrotonate followed by cyclization. As demonstrated in analogous syntheses , ethyl-3-aminocrotonate reacts with chloroacetyl chloride under anhydrous conditions to form an intermediate acylated product. Cyclization under basic conditions (e.g., potassium carbonate) yields the pyrrolone core, 2-methyl-4-oxo-1H-pyrrole-3-carboxylate. This step typically achieves yields of 60–70% .

Key Reaction Conditions:

-

Solvent: Ethyl acetate or dichloromethane

-

Temperature: 0–5°C (acylation), 70–80°C (cyclization)

-

Catalyst: Potassium hydrogen sulfate (0.2 equiv) for cyclization

Introduction of the Diethylaminoethyl Group

The diethylaminoethyl side chain is introduced via N-alkylation of the pyrrolone nitrogen. Using 2-(diethylamino)ethyl chloride in the presence of a base (e.g., sodium hydride) in dimethylformamide (DMF) facilitates this substitution . The reaction proceeds at 60–70°C for 12–16 hours, yielding the N-alkylated intermediate.

Optimization Notes:

-

Excess alkylating agent (1.5 equiv) improves conversion.

-

Anhydrous conditions prevent hydrolysis of the alkyl chloride .

Synthesis of 7-Methoxybenzofuran-2-Carbonyl Moiety

The benzofuran component is synthesized through cyclization of 2-hydroxy-5-methoxyacetophenone. Treatment with phosphoryl chloride (POCl₃) and DMF via the Vilsmeier-Haack reaction introduces the formyl group at the 2-position . Subsequent oxidation with potassium permanganate converts the formyl group to a carboxylic acid, which is then activated as an acid chloride using thionyl chloride (SOCl₂).

Reaction Sequence:

-

Vilsmeier-Haack Formylation:

-

Oxidation to Carboxylic Acid:

-

Reagent: KMnO₄ in acidic aqueous medium.

-

-

Acid Chloride Formation:

-

Reagent: SOCl₂, reflux, 2 hours.

-

Coupling of Benzofuran Carbonyl to Pyrrolone Core

The acid chloride of 7-methoxybenzofuran-2-carboxylic acid undergoes Friedel-Crafts acylation with the pyrrolone core. Using aluminum chloride (AlCl₃) as a Lewis catalyst in dichloroethane at 40–50°C facilitates electrophilic substitution at the pyrrolone’s 4-position .

Critical Parameters:

Introduction of the 5-Phenyl Group

A Suzuki-Miyaura cross-coupling installs the phenyl group at the pyrrolone’s 5-position. The brominated pyrrolone intermediate reacts with phenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine in a tetrahydrofuran (THF)/water mixture.

Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%)

-

Base: K₂CO₃

-

Temperature: 80°C, 12 hours

Hydroxylation at the 3-Position

The 3-hydroxy group is introduced via selective oxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step requires careful temperature control (0–5°C) to avoid over-oxidation .

Final Deprotection and Purification

If protecting groups (e.g., acetyl for the hydroxy group) are used, final deprotection is achieved via hydrolysis with dilute hydrochloric acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound in >95% purity .

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, benzofuran H), 7.45–7.30 (m, 5H, Ph), 6.75 (s, 1H, pyrrolone H), 4.25 (t, 2H, N-CH₂), 3.90 (s, 3H, OCH₃), 2.75 (q, 4H, N(CH₂CH₃)₂) .

Challenges and Mitigation Strategies

-

Regioselectivity in Acylation: Competing acylation at the 2- and 4-positions is minimized using sterically hindered Lewis acids .

-

Diethylaminoethyl Group Stability: Anhydrous conditions prevent Hoffman elimination during alkylation .

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.